

# Physicochemical Properties of Metformin-d6 Hydrochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Metformin-d6

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Metformin-d6** hydrochloride (CAS No: 1185166-01-1). This deuterated analog of metformin hydrochloride is primarily utilized as an internal standard for the quantification of metformin in biological samples by mass spectrometry.<sup>[1][2]</sup> A thorough understanding of its physicochemical characteristics is crucial for the development of robust analytical methods and for its application in metabolic research.

## Core Physicochemical Data

The key physicochemical properties of **Metformin-d6** hydrochloride are summarized in the tables below, providing a consolidated reference for researchers.

### Table 1: General and Chemical Properties

Property	Value	Source(s)
Chemical Name	N,N-dimethyl-d6-imidodicarbonimidic diamide, monohydrochloride	[1]
Synonyms	1,1-Dimethylbiguanide-d6 hydrochloride, Metformin-(dimethyl-d6) hydrochloride	[1]
Chemical Formula	C <sub>4</sub> H <sub>5</sub> D <sub>6</sub> N <sub>5</sub> • HCl	[1]
Molecular Weight	171.66 g/mol	[3]
CAS Number	1185166-01-1	[1]
Appearance	White to off-white crystalline solid	[4][5]

**Table 2: Physical and Spectroscopic Properties**

Property	Value	Source(s)
Melting Point	215-218 °C	[3]
pKa	12.4 (for non-deuterated Metformin HCl)	[6][7]
UV λ <sub>max</sub>	235 nm	[8]

Note on pKa: The pKa value for **Metformin-d6** hydrochloride is not readily available in the literature. However, deuteration at the N,N-dimethyl groups is not expected to significantly alter the basicity of the biguanide moiety. Therefore, the pKa is expected to be very close to that of non-deuterated Metformin hydrochloride, which is 12.4.[6][7]

**Table 3: Solubility Data**

Solvent	Solubility	Source(s)
Water	50 mg/mL (291.27 mM)	[3]
DMSO	50 mg/mL (291.27 mM)	[3]
Methanol	Slightly soluble	[5]
Aqueous Acid	Slightly soluble	[5]
PBS (pH 7.2)	1 mg/mL	[1]

**Table 4: Isotopic Purity**

Parameter	Specification	Source(s)
Deuterium Incorporation	≥98% deuterated forms (d1-d6)	[1]
Normalized Intensity (d6)	99.39%	[5]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative of standard pharmaceutical analysis techniques.

### Melting Point Determination

The melting point of **Metformin-d6** hydrochloride can be determined using the capillary method as per the United States Pharmacopeia (USP) guidelines.[9][10]

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
- Glass capillary tubes (closed at one end).

Procedure:

- Sample Preparation: A small amount of the finely powdered, dry **Metformin-d6** hydrochloride is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2.5-3.5 mm.[\[10\]](#)
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a rate of approximately 10 °C per minute until it is about 10 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[\[10\]](#)
- The temperature at which the substance begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.

## Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Metformin-d6** hydrochloride in a given solvent is determined using the shake-flask method.[\[11\]](#)

Apparatus:

- Glass vials with screw caps.
- Orbital shaker or magnetic stirrer with a temperature-controlled environment.
- Analytical balance.
- Centrifuge.
- HPLC-UV or other suitable analytical instrument for concentration measurement.

Procedure:

- Sample Preparation: An excess amount of **Metformin-d6** hydrochloride is added to a known volume of the solvent in a glass vial.

- **Equilibration:** The vials are sealed and placed in a temperature-controlled shaker or stirrer and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation.
- **Quantification:** A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved **Metformin-d6** hydrochloride is determined using a validated analytical method such as HPLC-UV.

## Isotopic Purity Determination by LC-MS/MS

The isotopic purity of **Metformin-d6** hydrochloride is typically determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[\[12\]](#)[\[13\]](#)

Apparatus:

- High-Performance Liquid Chromatography (HPLC) system.
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Appropriate HPLC column (e.g., C18).

Procedure:

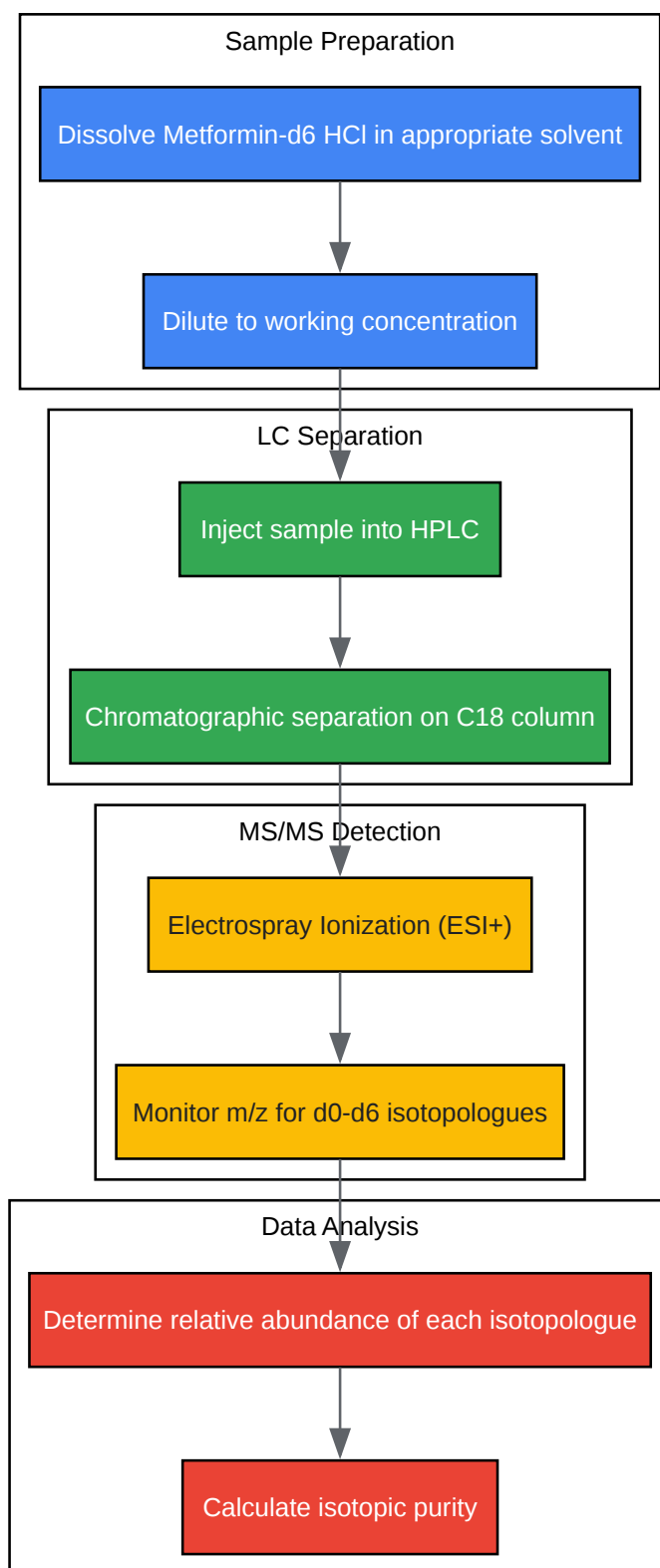
- **Sample Preparation:** A stock solution of **Metformin-d6** hydrochloride is prepared in a suitable solvent (e.g., 50% methanol in water). This is further diluted to an appropriate concentration for LC-MS/MS analysis.[\[12\]](#)
- **Chromatographic Separation:** The sample is injected into the HPLC system. A suitable mobile phase gradient is used to separate **Metformin-d6** from any potential impurities.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The instrument is operated in positive ion mode.
- **Data Acquisition:** The mass spectrometer is set to monitor the mass-to-charge ratio ( $m/z$ ) of the molecular ions of **Metformin-d6** (e.g.,  $m/z$  136) and its potential isotopologues (d0 to d5).[\[14\]](#)

- **Data Analysis:** The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

## Visualizations

### Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity of **Metformin-d6** hydrochloride using LC-MS/MS.

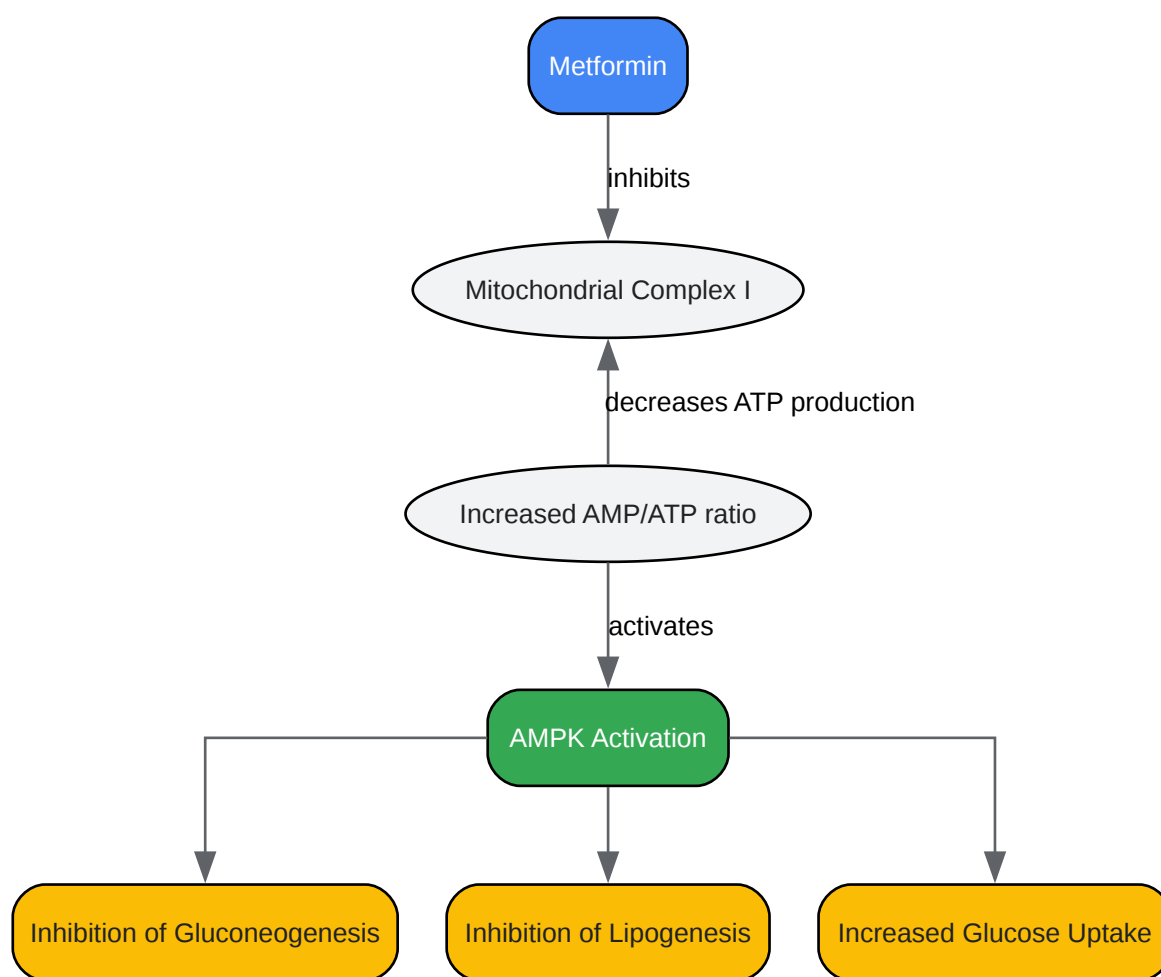


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Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.

## Metformin's Mechanism of Action: AMPK Signaling Pathway

As **Metformin-d6** hydrochloride is used as an internal standard for metformin, understanding the parent compound's mechanism of action is relevant. Metformin's primary therapeutic effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[15]  
[16]



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Caption: Simplified AMPK signaling pathway activated by Metformin.

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